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Compound of Interest

Compound Name: 3,5-Dimethoxybenzyl bromide

Cat. No.: B132307

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-
Dimethoxybenzyl bromide, a key intermediate in organic synthesis. The following sections
detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering
a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data

The structural elucidation of 3,5-Dimethoxybenzyl bromide is critically supported by *H NMR,

13C NMR, and IR spectroscopy. The quantitative data derived from these analytical techniques
are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 3,5-Dimethoxybenzyl Bromide
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.54 d,J=2.3Hz 2H H-2, H-6
6.39 t,J=23Hz 1H H-4
4.39 S 2H -CHz2Br
3.79 S 6H -OCHs

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data for 3,5-Dimethoxybenzyl Bromide

Chemical Shift (8) ppm

Assignment

160.9 C-3,C-5
140.7 C-1
106.8 C-2,C-6
100.2 C-4

55.4 -OCHs
33.8 -CHzBr

Solvent: CDCIs. Reference: CDCls at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: ATR-IR Absorption Peaks for 3,5-Dimethoxybenzyl Bromide
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and

2998, 2965, 2838 Medium
aliphatic)
1595 Strong C=C stretch (aromatic)
1462 Medium CH:z bend
1426 Medium C-H in-plane bend (aromatic)
1300 Strong C-O stretch (aryl ether)
1154 Strong C-O stretch (aryl ether)
1066 Strong C-O stretch (symmetric)
832 Strong C-H out-of-plane bend
685 Medium C-Br stretch

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of solid

o

rganic compounds like 3,5-Dimethoxybenzyl bromide. Instrument-specific parameters may

require optimization.

1

1.

H and **C NMR Spectroscopy

Sample Preparation:

Dissolve approximately 5-10 mg of 3,5-Dimethoxybenzyl bromide in 0.5-0.7 mL of
deuterated chloroform (CDCIs).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
Transfer the solution to a clean, dry 5 mm NMR tube.
. Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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IH NMR:

o Acquire the spectrum at room temperature.

o Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-2 seconds.

o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform to obtain the spectrum.

13C NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Alarger number of scans is typically required due to the low natural abundance of 3C.

o Typical parameters include a 45-degree pulse width, an acquisition time of 1-2 seconds,
and a relaxation delay of 2 seconds.

Attenuated Total Reflectance (ATR) - IR Spectroscopy

1.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,
isopropanol) and allowing it to dry completely.

Place a small amount of solid 3,5-Dimethoxybenzyl bromide onto the center of the ATR
crystal.

. Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

Record a background spectrum of the clean, empty ATR crystal.

Apply consistent pressure to the sample using the ATR pressure arm to ensure good contact
with the crystal.
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e Collect the sample spectrum, typically in the range of 4000-400 cm~1.

e Aresolution of 4 cm~* and an accumulation of 16-32 scans are generally sufficient.

Data Analysis Workflow

The process of acquiring and interpreting spectroscopic data is a systematic workflow. The
following diagram illustrates the key stages involved in the analysis of 3,5-Dimethoxybenzyl
bromide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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